molecular formula C30H50O4 B12426128 (8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12426128
M. Wt: 474.7 g/mol
InChI Key: MOCDJPYINJXPKU-DMHHOVPXSA-N
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Description

The compound (8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers and a fused ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure through a series of cyclization reactions. Key steps may include:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of functional groups: Hydroxyl and oxolan-2-yl groups are introduced through selective functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reactions, and streamlined purification processes.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: shares similarities with other compounds having a cyclopenta[a]phenanthrene core and similar functional groups.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functionalization pattern, which confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of the compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3/t18?,19?,20?,21?,23?,24?,27-,28+,29+,30-/m0/s1

InChI Key

MOCDJPYINJXPKU-DMHHOVPXSA-N

Isomeric SMILES

C[C@]1(CCC(O1)C(C)(C)O)C2CC[C@@]3(C2C(CC4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)O)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C

Origin of Product

United States

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